5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-5-3-2-4-6-16)27-13-11-26(12-14-27)18-9-7-17(23)8-10-18/h2-10,19,29H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTBTGDZIGJSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactionsThe final step involves the formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions under specific conditions, such as the use of strong acids or bases and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
- Compound from : Structure: 5-((4-(3-chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. Key Differences: Replaces the 4-fluorophenyl group with a 3-chlorophenyl and introduces ethoxy/methoxy groups on the benzyl ring. Impact: The 3-chlorophenyl substitution may reduce receptor selectivity compared to 4-fluorophenyl due to steric hindrance.
- Compound from : Structure: 5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol. Key Differences: Substitutes the phenyl group with a furan ring and introduces a 4-methoxyphenyl on piperazine. The 4-methoxyphenyl group may enhance binding to serotonin receptors (e.g., 5-HT1A) due to its electron-donating properties .
Core Heterocyclic Modifications
-
- Structure: 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles.
- Key Differences: Replace the thiazolo-triazole core with a triazolo-thiadiazole system and incorporate a pyrazole moiety.
- Impact: The triazolo-thiadiazole core exhibits planar rigidity, favoring interactions with enzymes like 14-α-demethylase (antifungal target). However, the absence of a piperazine group limits CNS activity compared to the target compound .
- Compound from : Structure: 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole. Key Differences: Features a benzothiazole-pyrazoline hybrid instead of a thiazolo-triazole. The benzothiazole moiety may improve fluorescence properties for imaging applications .
Pharmacological and Physicochemical Comparisons
Research Findings and Implications
- In contrast, analogs with 3-substituted phenyl groups () show reduced selectivity due to steric clashes .
- Antifungal Activity : While the target compound lacks a triazolo-thiadiazole core, its hydroxyl group may still inhibit fungal enzymes through hydrogen bonding, though less effectively than compounds .
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (phosphorus oxychloride-mediated cyclization), but the presence of multiple aromatic rings may require optimized purification steps .
Biological Activity
The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular structure of the compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a piperazine moiety. The presence of the fluorophenyl group is significant for its pharmacological properties.
Molecular Formula : C18H20F N5OS
Molecular Weight : 367.45 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold. For instance:
- In Vitro Studies : Compounds similar to the target molecule have shown promising results against various cancer cell lines. A study reported that derivatives with specific substitutions exhibited significant cytotoxicity against leukemia cell lines such as CCRF-CEM and HL-60 .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. The SAR analysis indicates that modifications to the piperazine and thiazole moieties can enhance activity .
Neuropharmacological Effects
Compounds with piperazine structures are often studied for their neuropharmacological effects:
- Dopaminergic Activity : The piperazine derivative has been evaluated for its influence on dopaminergic systems. Preliminary findings suggest that it may act as a dopamine receptor antagonist, which could be beneficial in treating disorders such as schizophrenia .
Case Studies
- Case Study 1: Leukemia Treatment
- Case Study 2: Neuroprotection
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances binding affinity to target receptors |
| Piperazine Ring | Critical for neuropharmacological effects |
| Thiazole Core | Key for anticancer properties |
Q & A
Basic: How can synthesis conditions for thiazolo-triazole derivatives be systematically optimized?
Methodological Answer:
Optimization involves iterative testing of solvent systems, catalysts, and temperature controls. For example:
- Use PEG-400 as a green solvent medium with Bleaching Earth Clay (pH 12.5) as a catalyst for heterocyclic coupling reactions, as demonstrated in thiadiazole syntheses .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1 molar ratios of precursors) to minimize byproducts .
- Purify intermediates via recrystallization in hot ethanol or water-methanol mixtures to achieve ≥95% purity, verified by HPLC .
Basic: What analytical methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H NMR and IR Spectroscopy : Identify key functional groups (e.g., piperazine NH at δ 2.8–3.2 ppm, fluorophenyl C-F stretch at 1220–1150 cm⁻¹) .
- Elemental Analysis : Quantify C, H, N, and S content to validate molecular composition (e.g., <0.3% deviation from theoretical values) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min flow rate to assess purity (>98% area under the curve) .
Basic: What are the initial steps for evaluating the antifungal potential of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal targets like 14-α-demethylase lanosterol (PDB: 3LD6). Focus on hydrogen bonding with catalytic residues (e.g., Tyr118, His374) .
- In Vitro Assays : Perform broth microdilution against Candida albicans (ATCC 90028) with fluconazole as a positive control. Measure MIC50 values at 24–48 hours .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions (e.g., 6.8–7.5 ppm for fluorophenyl and phenyl groups) .
- X-ray Crystallography : For ambiguous cases, grow single crystals via slow evaporation in ethanol/water and resolve the structure to confirm stereochemistry .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 481.1542) to rule out isobaric impurities .
Advanced: How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Scaffold Modification : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the thiazolo-triazole core with oxadiazole or tetrazole moieties and compare IC50 values in enzymatic assays .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond acceptors at the triazole ring) .
Advanced: What strategies improve molecular docking accuracy for predicting biological targets?
Methodological Answer:
- Ensemble Docking : Simulate ligand flexibility with OMEGA conformational sampling and dock against multiple receptor conformations (e.g., 10 ns MD-simulated 3LD6 structures) .
- Binding Free Energy Calculations : Apply MM-GBSA to refine docking scores, focusing on ΔG contributions from hydrophobic residues (e.g., Leu376 in 3LD6) .
- Validation with Known Inhibitors : Compare docking poses of reference drugs (e.g., ketoconazole) to ensure force field parameter reliability .
Advanced: What challenges arise when scaling up synthesis, and how are they addressed?
Methodological Answer:
- Catalyst Recovery : Use immobilized catalysts (e.g., clay-supported NaH) in flow reactors to enhance reusability and reduce waste .
- Thermal Control : Implement microwave-assisted synthesis (e.g., 100 W, 70°C) for exothermic steps like cyclocondensation to prevent runaway reactions .
- Purification at Scale : Replace column chromatography with fractional crystallization in ethanol/water mixtures to reduce solvent use .
Advanced: How can complex NMR spectra of polyheterocyclic derivatives be interpreted accurately?
Methodological Answer:
- Selective Decoupling : Irradiate overlapping proton signals (e.g., piperazine CH2 at δ 2.5–3.5 ppm) to simplify coupling patterns in 1D spectra .
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting of rotameric signals (e.g., thiazole CH3 at δ 2.1 ppm) to infer rotational barriers .
- DFT Calculations : Use Gaussian 16 to simulate chemical shifts and compare with experimental data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
